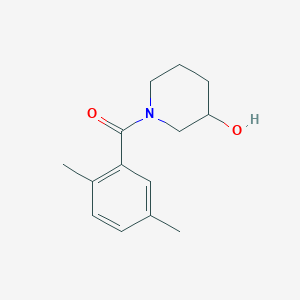

1-(2,5-Dimethylbenzoyl)piperidin-3-ol

説明

BenchChem offers high-quality 1-(2,5-Dimethylbenzoyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethylbenzoyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,5-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-5-6-11(2)13(8-10)14(17)15-7-3-4-12(16)9-15/h5-6,8,12,16H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGQWJNLVRNZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2,5-Dimethylbenzoyl)piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(2,5-Dimethylbenzoyl)piperidin-3-ol has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1090469-04-7

This compound features a piperidine ring substituted with a dimethylbenzoyl group and a hydroxyl group, which may influence its interaction with biological targets.

The biological activity of 1-(2,5-Dimethylbenzoyl)piperidin-3-ol is primarily attributed to its ability to interact with various biomolecules, influencing cellular pathways. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for specific receptors or enzymes. This interaction may modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of 1-(2,5-Dimethylbenzoyl)piperidin-3-ol:

- In vitro Studies : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown cytotoxicity against MCF-7 breast cancer cells with an IC value of approximately 13.3 µM .

- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression, specifically at the G1 phase .

Neuroprotective Effects

Emerging evidence suggests that 1-(2,5-Dimethylbenzoyl)piperidin-3-ol may also possess neuroprotective properties:

- In vivo Studies : Animal models have demonstrated that this compound can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of 1-(2,5-Dimethylbenzoyl)piperidin-3-ol, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in their biological activities:

| Compound | Anticancer Activity (IC) | Neuroprotective Effects |

|---|---|---|

| 1-(2,5-Dimethylbenzoyl)piperidin-3-ol | 13.3 µM (MCF-7) | Yes |

| Fentanyl-related compounds | Variable (lower potency) | No |

| Other piperidine derivatives | Generally lower | Limited |

Study on Antiproliferative Activity

A recent study focused on evaluating the antiproliferative effects of various piperidine derivatives including 1-(2,5-Dimethylbenzoyl)piperidin-3-ol. The results indicated that this compound was among the most potent against multiple cancer cell lines, highlighting its potential as a lead candidate for further development .

Neuroprotective Mechanism Investigation

Another investigation explored the neuroprotective mechanisms of this compound in a mouse model of Alzheimer's disease. The study found that treatment with 1-(2,5-Dimethylbenzoyl)piperidin-3-ol led to decreased levels of amyloid-beta plaques and improved behavioral outcomes in cognitive tests .

科学的研究の応用

Research indicates that 1-(2,5-Dimethylbenzoyl)piperidin-3-ol exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism often involves modulation of signaling pathways associated with cell growth and survival.

- Neuroprotective Effects : The compound has been investigated for its potential protective effects against neurodegenerative diseases. It may influence neurotransmitter systems, particularly glutamate receptors, which are crucial in neurological functions.

- Enzyme Inhibition : The amine group in the compound allows it to interact with enzymes, potentially inhibiting their activity. This property is relevant for metabolic pathways involved in cancer and neurological disorders.

In Vitro Studies

Several studies have focused on the biological activity of 1-(2,5-Dimethylbenzoyl)piperidin-3-ol:

- A study reported an IC50 value indicating effective inhibition of cell proliferation in specific cancer lines at micromolar concentrations.

- Mechanistic studies revealed that the compound modulates glutamate receptor activity, suggesting applications in treating conditions like Alzheimer's disease.

Pharmacokinetics and ADME Properties

Research assessing the absorption, distribution, metabolism, and excretion (ADME) properties indicates favorable profiles for therapeutic use. Key findings include:

| Property | Findings |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | Wide distribution in tissues |

| Metabolism | Primarily hepatic |

| Excretion | Renal excretion |

化学反応の分析

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents include:

Key Findings :

-

Oxidation proceeds via proton abstraction from the alcohol group, forming a carbocation intermediate stabilized by the piperidine ring’s nitrogen lone pair .

-

Steric hindrance from the 2,5-dimethylbenzoyl group slows reaction kinetics compared to unsubstituted analogs.

Reduction Reactions

The ketone derivative (post-oxidation) can be reduced back to the alcohol:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | 1-(2,5-Dimethylbenzoyl)piperidin-3-ol | 89% | |

| LiAlH₄ | Et₂O, reflux, 3 hr | 1-(2,5-Dimethylbenzoyl)piperidin-3-ol | 93% |

Mechanistic Insight :

-

Reduction follows a two-step pathway: nucleophilic attack by hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide .

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and acylation:

Kinetics :

-

Alkylation exhibits second-order kinetics (k ≈ 3.3 × 10⁻⁴ M⁻¹s⁻¹ in DMSO at 25°C) .

-

Steric effects from the dimethylbenzoyl group reduce reaction rates compared to simpler piperidines .

Esterification of the Alcohol Group

The tertiary alcohol forms esters under acidic or basic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ (cat.), RT, 12 hr | 3-Acetoxy derivative | 81% | |

| Benzoyl chloride | Pyridine, 0°C, 4 hr | 3-Benzoyloxy derivative | 74% |

Side Reactions :

-

Competing O→N acyl transfer is suppressed due to steric hindrance from the benzoyl group.

Electrophilic Aromatic Substitution (EAS)

The 2,5-dimethylbenzoyl moiety undergoes regioselective substitution:

Regioselectivity :

Photochemical Reactivity

UV irradiation induces cleavage of the benzoyl-piperidine bond:

| Condition | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| UV (254 nm), H₂O/CH₃CN | 2,5-Dimethylbenzoic acid + Piperidin-3-ol | 0.42 ± 0.03 |

Mechanism :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。